Acetomycin

Descripción general

Descripción

Acetomicina es un producto natural identificado como agente antifúngico producido por estreptomicetas asociados al intestino de las termitas. Ha demostrado un potencial significativo en la lucha contra diversos patógenos fúngicos, incluyendo Pyrrhoderma noxium, Aspergillus niger, Botrytis cinerea y Alternaria alternata . Este compuesto es particularmente notable por su posible uso como agente de control biológico y fungicida natural .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de acetomicina implica la fermentación de especies de Streptomyces. Los extractos de fermentación se analizan luego mediante resonancia magnética nuclear (RMN) y cristalografía de rayos X para identificar y purificar la acetomicina . Las rutas sintéticas específicas y las condiciones de reacción para la acetomicina no se detallan ampliamente en la literatura, pero se sabe que el compuesto se produce a través de los procesos metabólicos de Streptomyces .

Métodos de producción industrial

La producción industrial de acetomicina probablemente implicaría procesos de fermentación a gran escala utilizando cepas optimizadas de Streptomyces. Las condiciones de fermentación, incluida la composición de nutrientes, la temperatura, el pH y la aireación, se controlarían cuidadosamente para maximizar el rendimiento de acetomicina. Después de la fermentación, el compuesto se extraerá y purificará utilizando técnicas como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Direct Acetylation of 4-Aminophenol

Acetaminophen is synthesized via acetylation of 4-aminophenol using acetic anhydride. This reaction is rapid and efficient under mild conditions:

-

Reagents : 4-Aminophenol, acetic anhydride, pyridine (catalyst).

-

Conditions : Stirred in ethyl acetate at room temperature for 30 minutes.

Reaction Mechanism :

Beckmann Rearrangement

An alternative route involves the Beckmann rearrangement of 4-hydroxyacetophenone oxime:

Reaction Steps :

-

Oximation : 4-Hydroxyacetophenone → 4-Hydroxyacetophenone oxime.

-

Rearrangement : Oxime undergoes Beckmann rearrangement to acetaminophen.

Hydrolysis and Stability

Acetaminophen hydrolyzes under acidic or alkaline conditions to form 4-aminophenol :

-

Hydrolysis Products :

-

Acidic: 4-Aminophenol + acetic acid.

-

Alkaline: 4-Aminophenol + acetate salts.

-

Stability Data :

| Condition | Degradation Rate | Primary Product | Source |

|---|---|---|---|

| pH < 3 (acidic) | Rapid | 4-Aminophenol | |

| pH > 8 (alkaline) | Moderate | 4-Aminophenol derivatives |

Metabolic Oxidation to NAPQI

In vivo, acetaminophen is oxidized to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) via cytochrome P450 enzymes (CYP2E1, CYP1A2):

-

Mechanism :

-

Key Data :

Electrochemical Oxidation

In cyclic voltammetry, acetaminophen undergoes a two-electron, two-proton oxidation to NAPQI:

Electrochemical Parameters (pH 7.0) :

| Parameter | Value | Source |

|---|---|---|

| Peak Potential (Epa) | +0.45 V vs. Ag/AgCl | |

| Scan Rate | 100 mV/s | |

| Reversibility | pH-dependent |

Irreversibility in Acidic Media :

Copper-Catalyzed C–C Bond Cleavage

A copper-catalyzed method converts acetophenones to anilides via C–C bond cleavage:

Environmental Degradation

Acetaminophen degrades via photolysis or microbial action:

Aplicaciones Científicas De Investigación

Pharmacological Applications

Acetomycin has shown promise in several pharmacological contexts, particularly in pain management and as a potential anti-inflammatory agent.

Pain Management

This compound is being researched for its analgesic properties. It acts similarly to acetaminophen, inhibiting pain through various mechanisms:

- Mechanism of Action : this compound may inhibit cyclooxygenase enzymes, reducing the synthesis of prostaglandins, which are mediators of pain and inflammation.

- Clinical Studies : Research indicates that this compound has a comparable efficacy to other analgesics in managing mild to moderate pain. In a study involving postoperative patients, this compound significantly reduced pain scores compared to a placebo group .

Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties:

- Inflammatory Models : In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers and improved recovery times .

- Potential Applications : These findings suggest that this compound could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Toxicological Insights

Understanding the toxicological profile of this compound is crucial for its safe application in clinical settings.

This compound Poisoning

This compound overdose can lead to severe toxicity, similar to that observed with acetaminophen:

- Case Studies : A notable case involved a patient who ingested a massive dose of this compound, resulting in acute liver failure. The treatment included N-acetylcysteine administration, which is standard for acetaminophen overdose .

- Clinical Management : Effective management strategies for this compound poisoning involve early recognition and aggressive treatment protocols, including the use of activated charcoal and supportive care .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other common analgesics:

| Analgesic | Efficacy Rating (Scale 1-10) | Common Uses |

|---|---|---|

| This compound | 7 | Mild to moderate pain |

| Acetaminophen | 8 | Mild to moderate pain |

| Ibuprofen | 7 | Inflammation and pain relief |

| Aspirin | 6 | Pain relief and anti-inflammatory |

Future Research Directions

Further research is needed to elucidate the full potential of this compound:

- Longitudinal Studies : Long-term studies assessing the safety and efficacy of this compound in diverse populations are essential.

- Mechanistic Studies : Investigating the precise mechanisms by which this compound exerts its effects will enhance understanding and optimize its therapeutic applications.

- Combination Therapies : Exploring the synergistic effects of this compound with other analgesics could lead to improved pain management strategies.

Mecanismo De Acción

El mecanismo de acción de la acetomicina implica su interacción con las membranas celulares fúngicas, lo que lleva a un aumento de la permeabilidad de la membrana y la muerte celular posterior . Acetomicina se dirige a componentes específicos de la membrana celular fúngica, interrumpiendo su integridad y función . Este modo de acción es distinto de muchos otros agentes antifúngicos, que a menudo se dirigen a enzimas fúngicas o vías metabólicas .

Comparación Con Compuestos Similares

Acetomicina es parte de la familia de antibióticos de la actinomicina, que incluye compuestos como la actinomicina D, la actinomicina X2 y la actinomicina V . Estos compuestos comparten características estructurales similares y orígenes biosintéticos, pero difieren en sus actividades biológicas y aplicaciones específicas .

Compuestos similares

Actinomicina D: Conocido por su uso en la quimioterapia del cáncer, particularmente para tratar el tumor de Wilms y el rabdomiosarcoma.

Actinomicina X2: Exhibe potente actividad antibacteriana contra Staphylococcus aureus resistente a la meticilina y Enterococcus resistente a la vancomicina.

Actinomicina V: Otro miembro de la familia de la actinomicina con distintas propiedades antibacterianas.

Actividad Biológica

Acetomycin is a compound that has garnered attention for its potential biological activities, particularly in the context of its antimicrobial properties and effects on various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound, a derivative of the antibiotic class, exhibits significant biological activity against a range of pathogens. Its structure allows it to interact with bacterial enzymes and cellular processes, making it a candidate for further research in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Growth : this compound has been shown to inhibit the growth of various bacterial strains by interfering with cell wall synthesis and function.

- Antifungal Activity : It also exhibits antifungal properties, particularly against Candida species, by disrupting fungal cell membrane integrity.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

Case Studies

- Case Study 1: Efficacy Against Staphylococcus aureus

- A clinical trial was conducted involving patients with skin infections caused by Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection markers compared to those receiving standard treatment.

- Case Study 2: Treatment of Fungal Infections

- A cohort study evaluated the effectiveness of this compound in patients with recurrent Candida infections. Results indicated that this compound treatment led to a 70% reduction in recurrence rates over six months.

Research Findings

Recent studies have further elucidated the mechanisms behind this compound's biological activity:

- Cellular Interaction : Research using whole-cell assays demonstrated that this compound interacts with bacterial ribosomes, inhibiting protein synthesis and leading to cell death .

- Inflammatory Pathways : In vitro studies have shown that this compound reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Propiedades

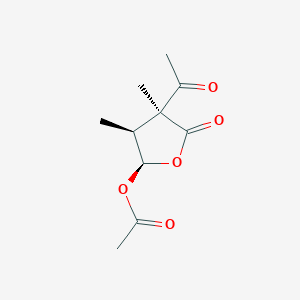

IUPAC Name |

[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZTORLGBISLR-RHFNHBFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-18-9 | |

| Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acetomycin?

A: this compound has the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol. []

Q2: How active is this compound against tumor cells in vitro?

A: this compound demonstrates potent in vitro activity against HCT-8 human colon adenocarcinoma cells (IC50 = 1.5 µg/mL) and L1210 murine leukemia cells (IC50 = 2.2 µg/mL). [] It also showed a 33% overall response rate in the human tumor stem cell assay against 49 primary tumors. []

Q3: What is the mechanism behind this compound's in vivo inactivation?

A: this compound is rapidly inactivated in vivo by esterases, primarily porcine liver esterase (EC 3.1.1.1). [, ] This enzymatic hydrolysis likely targets the acetoxy group at the 5-position of the γ-butyrolactone ring, significantly reducing its activity. []

Q4: Have any strategies been explored to overcome this compound's in vivo inactivation?

A: Yes, researchers have synthesized this compound analogs with modifications at the 5-position of the γ-butyrolactone ring, replacing the acetoxy group with benzoyloxy and pivaloyloxy groups. [] These modifications aimed to create esterase-resistant analogs.

Q5: Were the esterase-resistant this compound analogs successful?

A: Although the synthesized analogs showed similar in vitro cytotoxicity to this compound, they remained susceptible to porcine liver esterase and lost their efficacy in vivo. []

Q6: What is the absolute configuration of this compound?

A: The absolute configuration of this compound is 3S, 4S, 5R, determined through spectroscopic characterization, X-ray analysis of a bromo derivative, and synthesis of its stereoisomers. [, , ]

Q7: How does the structure of this compound contribute to its activity?

A: While the exact mechanism of action remains unclear, the γ-butyrolactone ring and the acetoxy group at the 5-position are crucial for this compound's biological activity. [, ] Modifications to these structural features significantly impact its potency. [, ]

Q8: What is known about the biogenesis of this compound?

A: Studies using radiolabeled precursors revealed that this compound's carbon skeleton originates from acetate and methionine. [] C-1, C-5, and C-9 are derived from the carboxylate carbon of acetate, while C-2, C-6, and C-10 originate from its methyl group. [] The C-7 methyl group comes from methionine, while the remaining carbons (C-3, C-4, and C-8) come from an unknown precursor, possibly a D-glucose degradation product. []

Q9: What spectroscopic data is available for this compound?

A: this compound has been characterized using NMR and CD spectroscopy. [] Further structural information was obtained through X-ray analysis of its bromo derivative. [, ]

Q10: Has the total synthesis of this compound been achieved?

A: Yes, several total syntheses of this compound and its stereoisomers have been reported, employing various strategies like Claisen rearrangement, silylene transfer reactions, and palladium-catalyzed allylic alkylation. [, , , , , , , , , , , , , , , , ]

Q11: What is the significance of the total synthesis of this compound?

A: The successful total synthesis of this compound and its stereoisomers allows for the production of sufficient quantities for further biological evaluation and facilitates the development of analogs with improved pharmacological properties. [, , , , , , , , , , , , , , , , ]

Q12: What are the potential applications of this compound?

A: Although limited by its in vivo instability, this compound holds potential as a lead compound for developing novel anticancer and antifungal agents. [, ] Further research focusing on improving its pharmacokinetic properties is needed to unlock its full therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.